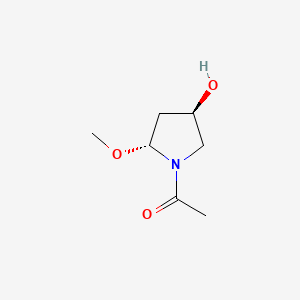
rac Tamsulosin-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Tamsulosin-d3 Hydrochloride: is a deuterium-labeled version of Tamsulosin Hydrochloride. It is a specific alpha-1 adrenoceptor antagonist used primarily in the treatment of benign prostatic hypertrophy. The compound is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen, making it useful in various scientific research applications .
Mechanism of Action
Target of Action
The primary targets of rac Tamsulosin-d3 Hydrochloride are the alpha-1A and alpha-1B adrenergic receptors . These receptors are most common in the prostate and bladder . The compound is used to treat conditions like benign prostatic hyperplasia, ureteral stones, prostatitis, and female voiding dysfunction .
Mode of Action
This compound acts as an antagonist to the alpha-1A and alpha-1B adrenergic receptors . By blocking these receptors, it leads to the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This action allows for better urinary flow .
Biochemical Pathways
The antagonism of alpha-1A and alpha-1B adrenergic receptors by this compound affects the biochemical pathways that control the contraction of smooth muscle in the prostate and bladder . The specific downstream effects of this antagonism include improved urinary flow and reduced symptoms of benign prostatic hyperplasia .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the body and distributed to its sites of action, primarily the prostate and bladder . It is metabolized in the body, with CYP3A4 responsible for the deethylation of tamsulosin to the M-1 metabolite and the oxidative deamination to the AM-1 metabolite . CYP2D6 is responsible for the hydroxylation of tamsulosin to the M-3 metabolite and the demethylation of tamsulosin to the M-4 metabolite . The compound is then excreted from the body. The pharmacokinetic properties of this compound impact its bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This relaxation improves urinary flow and reduces the symptoms of benign prostatic hyperplasia .
Biochemical Analysis
Biochemical Properties
rac Tamsulosin-d3 Hydrochloride interacts with alpha-1A and alpha-1B adrenoceptors, which are predominantly found in the prostate and bladder . The interaction with these receptors leads to the relaxation of smooth muscle in the prostate and bladder, allowing for better urinary flow .
Cellular Effects
This compound influences cell function by interacting with alpha-1A and alpha-1B adrenoceptors. This interaction affects cell signaling pathways, leading to the relaxation of smooth muscle cells in the prostate and bladder .
Molecular Mechanism
The mechanism of action of this compound involves binding to alpha-1A and alpha-1B adrenoceptors. This binding leads to the inhibition of these receptors, resulting in the relaxation of smooth muscle in the prostate and bladder .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
It is known that Tamsulosin, the non-deuterated version of the compound, is used to treat symptoms of an enlarged prostate in humans .
Metabolic Pathways
This compound is metabolized mainly by cytochrome P450 (CYP) 3A4 and CYP2D6 to compounds with low abundance
Transport and Distribution
It is known that Tamsulosin, the non-deuterated version of the compound, is highly plasma-protein bound, largely to alpha-1-acid glycoprotein .
Subcellular Localization
It is known that Tamsulosin, the non-deuterated version of the compound, primarily interacts with receptors located on the smooth muscle cells of the prostate and bladder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Tamsulosin-d3 Hydrochloride involves the incorporation of deuterium into the Tamsulosin molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Tamsulosin are replaced with deuterium atoms through a deuterium exchange reaction. This is often achieved using deuterated reagents under specific conditions.
Hydrochloride Formation: The deuterated Tamsulosin is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Tamsulosin are subjected to deuterium exchange reactions.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Conversion: The purified deuterated Tamsulosin is then converted into its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: rac Tamsulosin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thioethers.
Substitution Products: Brominated or nitrated derivatives.
Scientific Research Applications
rac Tamsulosin-d3 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for tracing and quantitation in analytical chemistry.
Biology: Used in studies involving receptor binding and pharmacokinetics.
Medicine: Helps in understanding the metabolism and mechanism of action of Tamsulosin.
Industry: Utilized in the development and testing of pharmaceuticals.
Comparison with Similar Compounds
Tamsulosin Hydrochloride: The non-deuterated version of rac Tamsulosin-d3 Hydrochloride.
Alfuzosin: Another alpha-1 adrenoceptor antagonist used for similar indications.
Silodosin: A selective alpha-1A adrenoceptor antagonist.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracing in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
CAS No. |
1189923-88-3 |
|---|---|
Molecular Formula |
C20H29ClN2O5S |
Molecular Weight |
447.989 |
IUPAC Name |
2-methoxy-5-[3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/i2D3; |
InChI Key |
ZZIZZTHXZRDOFM-MUTAZJQDSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
Synonyms |
5-[2-[[2-(-Ethoxyphenoxy)ethyl]amino]propyl-d3]-2-methoxybenzenesulfonamide Hydrochloride; Flomax-d3; Harnal-d3; Omnic-d3; Pradif-d3; YM 12617-1-d3; YM 617-d3; Yutanal-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)
![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)








![[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea](/img/structure/B562148.png)



